An In-depth Technical Guide to the Chemical Properties of (3-Bromo-1-propyn-1-yl)cyclopropane
An In-depth Technical Guide to the Chemical Properties of (3-Bromo-1-propyn-1-yl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the predicted chemical properties and reactivity of (3-Bromo-1-propyn-1-yl)cyclopropane. As of the date of this publication, detailed experimental data for this specific compound is not extensively available in peer-reviewed literature. The information presented herein is based on established principles of organic chemistry and data from analogous structures. All experimental protocols are generalized and would require optimization.
Executive Summary
(3-Bromo-1-propyn-1-yl)cyclopropane is a bifunctional organic molecule incorporating a strained cyclopropane ring and a reactive bromoalkyne moiety. This unique combination of functional groups suggests its potential as a versatile building block in organic synthesis, particularly for the introduction of the cyclopropyl-ethynyl motif into more complex molecular architectures. This guide summarizes its core chemical properties, predicted spectroscopic data, and expected reactivity, providing a theoretical framework for its use in research and development.
Core Chemical Properties
The fundamental chemical properties of (3-Bromo-1-propyn-1-yl)cyclopropane are summarized below. Physical properties are based on vendor-supplied information and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₆H₇Br | [Vendor Data] |
| Molecular Weight | 159.02 g/mol | [Vendor Data] |
| CAS Number | 852526-08-0 | [Vendor Data] |
| Appearance | Colorless to light yellow liquid | [Vendor Data] |
| Boiling Point | 176.3 ± 19.0 °C at 760 mmHg (Predicted) | [Vendor Data] |
| Purity (Typical) | ≥97% (GC) | [Vendor Data] |
| Storage Temperature | 2-8°C | [Vendor Data] |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Protons (Structure Ref.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-1 (CH) | 0.8 - 1.2 | Multiplet (m) | - | 1H |
| H-2, H-2' (CH₂) | 0.5 - 0.9 | Multiplet (m) | - | 2H |
| H-3, H-3' (CH₂) | 0.5 - 0.9 | Multiplet (m) | - | 2H |
| H-4 (CH₂) | 4.15 | Doublet (d) | ~2.5 | 2H |
Structure Reference:
(Note: This is a simplified representation for proton labeling)
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon (Structure Ref.) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH) | 5 - 15 |
| C-2, C-3 (CH₂) | 5 - 15 |
| C-4 (C≡) | 75 - 85 |
| C-5 (≡C-Br) | 40 - 50 |
Structure Reference:
(Note: This is a simplified representation for carbon labeling)
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3080 - 3000 | C-H stretch (cyclopropane) |
| ~2250 - 2200 | C≡C stretch (alkyne) |
| ~1450 | CH₂ scissoring |
| ~1020 | Cyclopropane ring breathing |
| ~650 - 550 | C-Br stretch |
Predicted Mass Spectrometry (EI)
| m/z Value | Predicted Fragment |
| 158/160 | [M]⁺ (Isotopic pattern for Br) |
| 79 | [M - Br]⁺ |
| 41 | [C₃H₅]⁺ (Cyclopropyl) |
Synthesis and Reactivity
Plausible Synthetic Pathway
A likely synthetic route to (3-Bromo-1-propyn-1-yl)cyclopropane would involve the reaction of cyclopropylacetylene with a suitable brominating agent. A common method for the synthesis of bromoalkynes is the reaction of a terminal alkyne with N-bromosuccinimide (NBS) in the presence of a silver catalyst, such as silver nitrate (AgNO₃).
Caption: Plausible synthetic pathway for (3-Bromo-1-propyn-1-yl)cyclopropane.
Generalized Experimental Protocol:
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To a solution of cyclopropylacetylene (1.0 eq) in acetone at 0 °C, add N-bromosuccinimide (1.1 eq) in one portion.
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Add a catalytic amount of silver nitrate (0.05 eq).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
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Upon completion, quench the reaction with water and extract with diethyl ether.
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Wash the organic layer with saturated aqueous sodium thiosulfate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired product.
Predicted Reactivity
The reactivity of (3-Bromo-1-propyn-1-yl)cyclopropane is expected to be dominated by the bromoalkyne and cyclopropane functionalities.
4.2.1 Reactions of the Bromoalkyne
The carbon-bromine bond in bromoalkynes is a good leaving group, making the molecule susceptible to nucleophilic substitution and a valuable substrate for cross-coupling reactions.
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Sonogashira Coupling: This is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. (3-Bromo-1-propyn-1-yl)cyclopropane can participate as the halide partner, coupling with a terminal alkyne to form a di-substituted diyne.
Caption: Predicted Sonogashira coupling reaction pathway.
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Nucleophilic Substitution: Strong nucleophiles can displace the bromide ion. For example, reaction with sodium azide would be expected to yield the corresponding azido-alkyne.
4.2.2 Reactions Involving the Cyclopropane Ring
The high ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions, particularly with electrophiles or under radical conditions. However, in many cases, the cyclopropane ring is stable to the conditions used to react with the bromoalkyne moiety.
Potential Applications
Given its structure, (3-Bromo-1-propyn-1-yl)cyclopropane is a promising building block for:
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Medicinal Chemistry: The cyclopropyl group is a common motif in pharmaceuticals due to its ability to impart conformational rigidity and improve metabolic stability. The alkyne handle allows for its incorporation into a wide variety of scaffolds.
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Materials Science: Poly-ynes and other conjugated systems containing the cyclopropyl moiety could have interesting electronic and photophysical properties.
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Agrochemicals: The introduction of the cyclopropyl-ethynyl group may lead to the development of new herbicides and pesticides with novel modes of action.
Safety and Handling
(3-Bromo-1-propyn-1-yl)cyclopropane should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Bromoalkynes can be lachrymatory and are generally considered to be toxic. Avoid inhalation, ingestion, and skin contact. Store in a cool, dry place away from heat and incompatible materials.
This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation.
